4(5)-EpDPE methyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of an ester consists of a carbonyl group adjacent to an ether group. The carbonyl carbon is bonded to an oxygen which is then bonded to another carbon .Chemical Reactions of Esters Esters can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and carboxylic acids. This reaction can be either acid-catalyzed or base-catalyzed. Esters can also react with Grignard reagents to form tertiary alcohols .
Scientific Research Applications
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Promotion of Methanol Dehydration to Dimethyl Ether (DME)
- Field : Chemistry
- Application Summary : Methyl carboxylate esters have been shown to be potent promoters of low-temperature methanol dehydration to DME using various zeolite catalysts .
- Methods : Catalytic kinetic studies, in-situ Fourier-transform infrared spectroscopy (FT-IR), and solid-state nuclear magnetic resonance spectroscopy (NMR) techniques were used to elucidate the promotional mechanism of methyl carboxylate esters on methanol dehydration to DME .
- Results : The DME yield was dependent on both the methanol and methyl n-hexanoate partial pressures across the temperature ranges used in this study (110 to 130 °C). This is consistent with the promoted reaction being a bimolecular reaction between methanol and ester species adsorbed at the catalyst active sites .
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Emulsifying Properties of Methyl Ester Sulfonate Surfactants
- Field : Surfactant Science
- Application Summary : Methyl ester sulfonate (MES) anionic surfactants made from natural resources are of particular interest as sustainable surfactants. They offer good physicochemical properties for applications as detergents and emulsifiers .
- Methods : The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS). The emulsifying activity for each surfactant was also measured .
- Results : The stability of surfactant emulsions is around 60%, which is comparable to that of sodium dodecyl sulfate (SDS). The micrographs show that the emulsions formed are O/W, and an increase in chain length gives rise to a decrease in the size of the emulsion droplets .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[3-[(2Z,5Z,8Z,11Z,14Z)-heptadeca-2,5,8,11,14-pentaenyl]oxiran-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(26-21)19-20-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,21-22H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYKJDXNMZXEMM-JEBPEJKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC1C(O1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC1C(O1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4(5)-EpDPE methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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